![molecular formula C20H25N3O4S2 B2578329 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide CAS No. 888413-36-3](/img/structure/B2578329.png)
2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and piperidine rings would introduce some rigidity into the structure, while the sulfonyl and amido groups could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiophene ring, the sulfonyl group, and the amido group. The thiophene ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The sulfonyl group could potentially be reduced, and the amido group might participate in condensation reactions .Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study highlighted the synthesis of compounds related to the chemical structure , showing significant antimicrobial activity against various strains of bacteria and fungi. This includes both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Aspergillus fumigatus and Candida albicans. These compounds, including those similar to the specified chemical, were found to have higher activity compared to reference drugs in some cases (Ghorab et al., 2017).
Antiviral Activity
- Another research explored the synthesis of thiazole C-nucleosides, which are structurally related to the specified compound. These nucleosides were tested for in vitro activity against various viruses, including herpes and parainfluenza viruses. Some compounds demonstrated significant antiviral activity and also showed potential as inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).
Chemical Synthesis and Characterization
- The chemical structure of interest is related to various synthesized compounds that have been characterized for their potential applications. For example, research on the synthesis and characterization of polyamides and poly(amide-imide)s derived from specific benzonitrile derivatives shows the versatility of these compounds in creating materials with desirable properties, such as high glass transition temperatures and good solubility in polar solvents (Saxena et al., 2003).
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .
Future Directions
properties
IUPAC Name |
2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-13-10-14(2)12-23(11-13)29(26,27)16-6-4-15(5-7-16)18(24)22-20-17(8-9-28-20)19(25)21-3/h4-9,13-14H,10-12H2,1-3H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLMQLKVNRFFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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